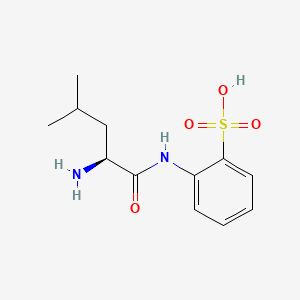

N-(Leucyl)-o-aminobenzenesulfonate

Description

Properties

CAS No. |

83481-46-3 |

|---|---|

Molecular Formula |

C12H18N2O4S |

Molecular Weight |

286.35 g/mol |

IUPAC Name |

2-[[(2S)-2-amino-4-methylpentanoyl]amino]benzenesulfonic acid |

InChI |

InChI=1S/C12H18N2O4S/c1-8(2)7-9(13)12(15)14-10-5-3-4-6-11(10)19(16,17)18/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)(H,16,17,18)/t9-/m0/s1 |

InChI Key |

NWOBBUSABGOUGB-VIFPVBQESA-N |

SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1S(=O)(=O)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1S(=O)(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1S(=O)(=O)O)N |

Synonyms |

leucyl-ABS N-(leucyl)-2-aminobenzenesulfonate N-(leucyl)-o-aminobenzenesulfonate |

Origin of Product |

United States |

Contextualization Within Peptidomimetic and Sulfonamide Chemistry

N-(Leucyl)-o-aminobenzenesulfonate is a noteworthy example of a peptidomimetic, a class of compounds designed to mimic the structure and function of peptides. Peptidomimetics are of significant interest in medicinal chemistry as they often exhibit improved stability and oral bioavailability compared to their natural peptide counterparts. In this particular molecule, the peptide bond is replaced by a more robust sulfonamide linkage, a common strategy in peptidomimetic design.

The sulfonamide group, a functional group (R-S(=O)₂-NR'R'') at the core of this compound's structure, is a cornerstone of medicinal chemistry. The incorporation of a sulfonamide moiety can influence a molecule's electronic properties, solubility, and ability to form hydrogen bonds, all of which are critical for molecular recognition by biological targets. The presence of the leucyl residue provides the molecule with the specific side chain of the amino acid leucine (B10760876), guiding its interaction with enzymes that recognize this particular amino acid. The aromatic ring of the o-aminobenzenesulfonate portion further contributes to the molecule's structural and electronic profile, influencing its binding affinity and specificity.

The broader class of N-leucinyl benzenesulfonamides has been explored as potent inhibitors of enzymes such as E. coli leucyl-tRNA synthetase. nih.gov These studies highlight the potential of combining an amino acid with a benzenesulfonamide (B165840) core to create selective enzyme inhibitors. nih.gov The simplicity and potency of this class of compounds offer significant promise for the development of novel antibacterial agents. nih.gov

Historical Perspective of Its Discovery and Initial Characterization in Research

The scientific community was introduced to N-(Leucyl)-o-aminobenzenesulfonate through research focused on understanding the intricacies of metalloenzymes, specifically leucine (B10760876) aminopeptidases. A pivotal study published in 1982 in the Journal of Biological Chemistry detailed the synthesis and characterization of this compound as a potent inhibitor of bovine lens leucine aminopeptidase (B13392206). nih.gov

This early research utilized Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the structural aspects of the inhibitor complex formed by this compound, manganese, and the Zn²⁺-Mn²⁺ leucine aminopeptidase. nih.gov The study revealed that the inhibitor binds to the active site of the enzyme, providing valuable data on the spatial arrangement of the inhibitor and the metal ions within the enzyme's catalytic center. nih.gov This initial characterization laid the groundwork for its use as a tool to probe the active sites of similar enzymes.

Overview of Its Significance in Enzyme Inhibition Studies

Purification and Characterization Methodologies (excluding basic identification data)

The purification and detailed characterization of this compound and its analogues are critical steps to ensure the isolation of a pure product and to confirm its chemical structure. Methodologies for these compounds, which fall under the broader class of N-acylsulfonamides, typically involve a combination of chromatographic techniques for purification and spectroscopic methods for in-depth structural elucidation.

Purification by High-Performance Liquid Chromatography (HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the purification and analysis of N-acyl amino acid and sulfonamide derivatives. The choice of stationary phase, mobile phase composition, and gradient elution is crucial for achieving optimal separation of the target compound from starting materials, reagents, and byproducts.

For compounds analogous to this compound, such as N-acyl amino acid surfactants and other sulfonamides, C8 and C18 columns are commonly employed. wu.ac.th A typical mobile phase system consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often containing an acid modifier like acetic acid or formic acid to improve peak shape and resolution. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to separate compounds with a range of polarities. wu.ac.thnih.gov

A method for the analysis of weak anionic surfactants based on N-acyl amino acids involved derivatization to form 4′-bromophenacyl esters, which could then be analyzed by RP-HPLC with UV/Vis and MS detection. nih.gov While derivatization might not be necessary for all analogues, this highlights the adaptability of HPLC methods. For quantitative analysis of related compounds like 4-amino benzene (B151609) sulphonamide, a gradient HPLC method has been developed and validated, demonstrating the robustness of this technique for sulfonamide-containing molecules. wu.ac.th

Table 1: Illustrative HPLC Parameters for Purification of N-Acylaminobenzenesulfonate Analogues

| Parameter | Value/Description | Source |

| Column | YMC-Triart C8 (250×4.6 mm, 5µm) or Zorbax Eclipse XDB C18 | wu.ac.thnih.gov |

| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.gov |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detection | UV/Vis or Photo-Diode Array (PDA) at ~254-265 nm | wu.ac.th |

| Gradient | Optimized based on the specific polarity of the analogue | wu.ac.th |

Characterization by Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization of this compound and its analogues. Electrospray ionization (ESI) is a common ionization technique for such polar molecules. nih.gov

Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. For N-acetyl amino acids, characteristic fragmentation patterns include the neutral loss of water (H₂O) and ketene (B1206846) (C₂H₂O) from the protonated molecular ion ([M+H]⁺). nih.gov Another significant fragmentation pathway leads to the formation of immonium ions, which are characteristic of the specific amino acid residue. nih.gov For a leucyl derivative, an immonium ion at m/z 86 would be expected. The side-chain acetylated amino acids show distinct fragment ions that allow for their differentiation from Nα-acetylated isomers. nih.gov These principles can be extended to the sulfonamide analogues to confirm the presence and location of the leucyl moiety.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy (¹H and ¹³C) is fundamental for the unambiguous structural determination of this compound. In some cases, N-acyl derivatives can exist as a mixture of conformers in solution due to restricted rotation around the amide (C-N) bond. mdpi.comnih.gov This can result in the duplication of signals in both ¹H and ¹³C NMR spectra. mdpi.comnih.gov Variable temperature NMR studies can be employed to investigate this phenomenon, as an increase in temperature often leads to the coalescence of the duplicated signals due to faster bond rotation. mdpi.com

The ¹H NMR spectrum would be expected to show characteristic signals for the leucine side chain (isobutyl group), the α-proton of the leucine residue, the amide proton, and the aromatic protons of the o-aminobenzenesulfonate moiety. The chemical shifts and coupling constants of these protons provide valuable information about the connectivity and stereochemistry of the molecule. Similarly, the ¹³C NMR spectrum will confirm the presence of all carbon atoms, including the carbonyl carbon of the amide, the carbons of the aromatic ring, and the carbons of the leucine side chain.

This compound as a Leucine Aminopeptidase Inhibitor

The inhibitory properties of this compound are attributed to its structural analogy to the natural substrate, L-leucine, allowing it to bind to the active site of Leucine Aminopeptidase.

Leucine Aminopeptidases belong to the M17 family of metallopeptidases and exhibit a preference for cleaving N-terminal leucine residues, though they can also act on other amino acids. nih.gov The specificity of inhibitors is a critical aspect of their pharmacological profile. While this compound is known to inhibit Leucine Aminopeptidase, comprehensive data profiling its selectivity against a broad range of related peptidases, such as aminopeptidase N (APN) or other M1 family aminopeptidases, is not extensively documented in publicly available literature. The design of selective inhibitors often considers the structural differences in the S1' binding pocket of the target enzymes. For instance, modifications at the P1' position of phosphonate (B1237965) inhibitors have been shown to determine their selectivity between LAP and APN. nih.gov

Structural Analysis of Enzyme-Inhibitor Complexes

The three-dimensional structure of the enzyme-inhibitor complex provides invaluable insights into the molecular basis of inhibition. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in these investigations.

NMR spectroscopy has been employed to study the structural aspects of the complex formed between this compound, manganese, and Zn²⁺-Mn²⁺ Leucine Aminopeptidase. nih.gov These studies have been instrumental in probing the binding site and the conformation of the inhibitor when it interacts with the enzyme. The research by Taylor, Sawan, and James in 1982 specifically investigated this complex, highlighting the utility of NMR in understanding the protein binding of this inhibitor. nih.gov However, specific details on chemical shift perturbations or nuclear Overhauser effects from these early studies are not readily accessible.

While X-ray crystallography is a powerful technique for determining the three-dimensional structure of enzyme-inhibitor complexes at atomic resolution, a specific crystal structure of Leucine Aminopeptidase complexed with this compound is not publicly available. However, crystallographic studies of LAP with other inhibitors, such as bestatin (B1682670) and L-leucinephosphonic acid, have provided a detailed view of the active site and the binding modes of inhibitors. nih.govcornell.edu These studies reveal that the inhibitors typically coordinate with the two metal ions in the active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis. nih.gov For example, the structure of the bovine lens LAP-bestatin complex has been refined to a resolution of 2.25 Å. nih.gov

Role of Metal Ions in the this compound-LAP Complex

Leucine aminopeptidases are classic examples of metalloenzymes, typically containing two metal ions in their active site that are crucial for catalytic activity. nih.govacs.org The interaction of the inhibitor this compound with the enzyme is heavily dependent on these metal ions.

Coordination Chemistry at the Active Site

Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structural arrangement of the complex formed between this compound, manganese (Mn²⁺), and the native zinc (Zn²⁺) ions in bovine lens leucine aminopeptidase. nih.gov In the active site of LAP, which contains two divalent cation binding sites, the inhibitor coordinates with the metal ions, creating a stable ternary complex.

The active site of LAP features two zinc ions, often designated as the readily exchangeable site (site 2) and the more tightly bound site (site 1). nih.govnih.gov The this compound molecule positions itself to interact directly with these metal centers. The amino group of the leucyl moiety and the sulfonate group are key to this coordination. Drawing parallels from the binding of similar inhibitors like bestatin and L-leucinephosphonic acid, it is proposed that the terminal amino group coordinates to one of the zinc ions (Zn-489 in bovine lens LAP nomenclature). nih.govnih.gov The sulfonate group, acting as a mimic of the tetrahedral transition state, likely bridges the two metal ions or coordinates bidentally to them. nih.govnih.gov This chelation by the inhibitor is a common feature among potent inhibitors of dinuclear metallohydrolases.

Table 1: Proposed Coordination of this compound in the LAP Active Site

| Inhibitor Moiety | Interacting LAP Component | Type of Interaction |

|---|---|---|

| Leucyl α-amino group | Site 2 Metal Ion (e.g., Zn²⁺, Mn²⁺) | Coordination Bond |

| Sulfonate Oxygen 1 | Site 1 Metal Ion (Zn²⁺) | Coordination Bond |

| Sulfonate Oxygen 2 | Site 2 Metal Ion (e.g., Zn²⁺, Mn²⁺) | Coordination Bond (Bridging) |

Influence of Divalent Cations (Zn²⁺, Mn²⁺) on Binding

The identity of the divalent cations in the active site of leucine aminopeptidase significantly influences both catalytic activity and inhibitor binding. nih.gov LAP can be activated by various divalent cations, with Zn²⁺ and Mn²⁺ being of primary biological and experimental relevance. acs.org Studies on the Zn²⁺-Mn²⁺ substituted LAP have shown that this compound forms a stable complex with the enzyme. nih.gov

The binding of these cations is competitive and pH-dependent. nih.gov The two metal-binding sites within the active site exhibit different affinities for different cations. Site 1 typically binds Zn²⁺ more tightly, while site 2 is more readily exchangeable and can accommodate either Zn²⁺ or Mn²⁺. nih.govnih.gov The presence of Mn²⁺ in site 2, alongside Zn²⁺ in site 1, can enhance the binding of certain inhibitors and substrates. The formation of the inhibitor complex with the Zn²⁺-Mn²⁺ enzyme suggests a synergistic role for the two different metal ions in stabilizing the bound state of the inhibitor. nih.gov This cooperative interaction is fundamental to the potent inhibition observed. The different Lewis acidity and preferred coordination geometries of Zn²⁺ and Mn²⁺ likely contribute to the specific orientation and stabilization of the inhibitor within the active site. nih.gov

Enzymatic Catalysis and Inhibition Mechanism Elucidation

The study of inhibitors like this compound is pivotal for understanding the catalytic mechanism of LAP. These molecules often function by mimicking key states along the reaction coordinate, thereby providing a static picture of a dynamic process.

Proposed Mechanistic Role of this compound in Transition State Mimicry

The prevailing hypothesis is that this compound acts as a transition-state analogue inhibitor. nih.gov During the hydrolysis of a peptide bond by LAP, the enzyme stabilizes a high-energy tetrahedral intermediate formed by the nucleophilic attack of a water molecule (activated by the metal ions) on the scissile carbonyl carbon. nih.govpnas.org

The sulfonate group of this compound is structurally and electronically analogous to this presumed tetrahedral intermediate. nih.gov Unlike the planar carbonyl group of a substrate, the sulfonate group has a stable tetrahedral geometry. This allows it to bind tightly to the active site, engaging the same interactions that would normally stabilize the fleeting transition state. Specifically, the oxygen atoms of the sulfonate group can coordinate with the two active site zinc ions, mimicking the gem-diolate structure of the intermediate. nih.gov This strong binding to the transition-state-stabilizing machinery of the enzyme accounts for its potent inhibitory activity. The high affinity of similar aldehyde inhibitors, which form hydrated gem-diols in the active site, further supports the concept that mimicking the tetrahedral intermediate is a powerful strategy for LAP inhibition. acs.orgnih.gov

Correlation with Bestatin Analogues in LAP Inhibition

Significant mechanistic insights can be drawn from comparing this compound with bestatin, a well-characterized, potent, and slow-binding inhibitor of leucine aminopeptidase. nih.govnih.govpnas.org Bestatin features an α-hydroxy-β-amino acid structure, and its α-hydroxyl group is considered analogous to the carbonyl oxygen of this compound's parent peptide. nih.gov

Upon binding, the α-hydroxyl group and the α-amino group of bestatin coordinate directly to the more labile zinc ion in site 2 of the active site. nih.govpnas.org This interaction is crucial for its inhibitory effect. The mode of binding for bestatin is thought to closely resemble that of a tetrahedral intermediate. nih.govnih.gov The structural similarity between the tetrahedral sulfonate group of this compound and the coordinated hydroxyl group of bestatin in the enzyme-inhibitor complex is striking. Both place negatively polarized oxygen atoms in proximity to the active site metal ions, effectively mimicking the charge distribution of the transition state. nih.gov Biochemical studies on bestatin analogues have further refined the understanding of key interactions, such as the hydrophobic pockets that accommodate the side chains, which are also relevant for the binding of the leucyl side chain of this compound. nih.govnih.gov

Table 2: Comparison of LAP Inhibitors as Transition State Analogues

| Inhibitor | Key Functional Group | Mimicked State | Metal Interaction |

|---|---|---|---|

| This compound | Sulfonate (-SO₃⁻) | Tetrahedral Intermediate | Bidentate/Bridging coordination to two metal ions |

| Bestatin | α-hydroxyl (-OH) | Tetrahedral Intermediate | Coordination to one metal ion (Site 2) |

| L-Leucinephosphonic acid | Phosphonate (-PO₃²⁻) | Tetrahedral Intermediate | Bidentate/Bridging coordination to two metal ions nih.gov |

| L-Leucinal | Aldehyde (-CHO) | Tetrahedral Intermediate (as gem-diol) | Coordination of gem-diol to metal ions acs.org |

Interactions with Leucyl Trna Synthetase Leurs and Other Biological Targets

N-Leucinyl Benzenesulfonamides as Leucyl-tRNA Synthetase Inhibitors

N-leucinyl benzenesulfonamides have emerged as promising antibacterial agents due to their targeted inhibition of bacterial LeuRS. nih.gov The aminoacyl-tRNA synthetases (aaRSs) like LeuRS are crucial for covalently linking amino acids to their corresponding tRNAs during the translation process. nih.gov The significant evolutionary divergence between bacterial and human aaRSs makes them attractive targets for the development of selective antibacterial drugs. nih.gov

Enzymatic assays have been instrumental in quantifying the inhibitory activity of N-leucinyl benzenesulfonamides against LeuRS from various species. These assays typically measure the rate of the aminoacylation reaction catalyzed by LeuRS in the presence and absence of the inhibitor. The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Research has demonstrated that N-leucinyl benzenesulfonamides are potent inhibitors of Escherichia coli (E. coli) LeuRS. For instance, a series of these compounds exhibited significant inhibitory activity against E. coli LeuRS, with some analogs showing high potency. nih.gov The simplest member of this class, N-leucinyl benzenesulfonamide (B165840), was found to be a particularly effective inhibitor of E. coli LeuRS. nih.govnih.govresearchgate.netmdpi.com

| Compound | R Group | E. coli LeuRS IC50 (µM) | S. aureus LeuRS IC50 (µM) | Human LeuRS IC50 (µM) |

| 7a | 3-phenyl | >100 | >100 | >100 |

| 7b | 3-(naphthalen-1-yl) | >100 | >100 | >100 |

| 7c | 3-(biphenyl-3-yl) | 0.08 | >100 | 25 |

| 7d | 3-(pyridin-3-yl) | 0.1 | >100 | 11 |

| 7e | 3-(pyridin-2-ylamino) | 0.04 | >100 | 1.8 |

| 7f | 3-(pyrimidin-2-ylamino) | 0.04 | >100 | 1.6 |

| 7g | 3-((5-cyanopyridin-2-yl)amino) | 0.03 | 100 | 1.3 |

| 7h | 3-((5-fluoropyridin-2-yl)amino) | 0.03 | >100 | 1.6 |

| 7i | 3-((5-(trifluoromethyl)pyridin-2-yl)amino) | 0.02 | 100 | 0.8 |

| 7j | H | 0.04 | >100 | 0.9 |

A critical aspect of developing antibacterial agents is their selectivity for the bacterial target over the human counterpart to minimize potential toxicity. Enzymatic assays have revealed that N-leucinyl benzenesulfonamides exhibit remarkable selectivity for E. coli LeuRS over both Staphylococcus aureus (S. aureus) and human orthologous LeuRS enzymes. nih.govnih.govresearchgate.netmdpi.com

For example, several analogs with amino pyridine (B92270) or amino pyrimidine (B1678525) substituents at the meta position of the benzenesulfonamide ring demonstrated potent inhibition of E. coli LeuRS while showing significantly weaker or no activity against S. aureus and human LeuRS. nih.gov This high degree of selectivity underscores the potential of this class of compounds as promising candidates for the development of new antibacterial drugs. nih.gov

Biophysical Characterization of N-Leucinyl Benzenesulfonamide-LeuRS Binding

To gain a deeper understanding of the molecular interactions between N-leucinyl benzenesulfonamides and LeuRS, biophysical techniques have been employed. These methods provide valuable insights into the thermodynamics and structural basis of the binding events.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand (the inhibitor) to a macromolecule (the enzyme). nih.gov This allows for the determination of key thermodynamic parameters, including the binding affinity (dissociation constant, KD), enthalpy change (ΔH), and entropy change (ΔS). nih.gov

ITC studies on the binding of N-leucinyl benzenesulfonamides to E. coli LeuRS have revealed that the binding is primarily enthalpy-driven. nih.gov This suggests that the formation of favorable interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and the enzyme's active site is the main contributor to the binding energy. In many cases, the entropy change was found to be unfavorable, indicating a loss of conformational freedom upon binding. nih.gov The simplest analog, N-leucinyl benzenesulfonamide, exhibited the highest binding affinity for E. coli LeuRS with a KD of 1.4 nM. nih.gov

| Compound | R Group | KD (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| 7a | 3-phenyl | 90 | -9.6 | -12.1 | 2.5 |

| 7b | 3-(naphthalen-1-yl) | 60 | -9.9 | -13.0 | 3.1 |

| 7c | 3-(biphenyl-3-yl) | 10 | -11.0 | -14.1 | 3.1 |

| 7d | 3-(pyridin-3-yl) | 10 | -11.0 | -13.6 | 2.6 |

| 7e | 3-(pyridin-2-ylamino) | 3 | -11.7 | -11.8 | 0.1 |

| 7f | 3-(pyrimidin-2-ylamino) | 3 | -11.7 | -11.8 | 0.1 |

| 7g | 3-((5-cyanopyridin-2-yl)amino) | 2 | -11.9 | -12.1 | 0.2 |

| 7h | 3-((5-fluoropyridin-2-yl)amino) | 2 | -11.9 | -12.0 | 0.1 |

| 7i | 3-((5-(trifluoromethyl)pyridin-2-yl)amino) | 2 | -12.0 | -12.2 | 0.2 |

| 7j | H | 1.4 | -12.2 | -13.2 | 1.0 |

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For N-leucinyl benzenesulfonamides, SAR studies have been conducted by synthesizing and testing a series of analogs with different substituents on the benzenesulfonamide ring. nih.gov

These studies have provided valuable insights into the structural requirements for potent and selective inhibition of E. coli LeuRS. For instance, it was found that the introduction of amino pyridine or amino pyrimidine groups at the meta position of the benzenesulfonamide ring led to a significant increase in binding affinity and inhibitory potency. nih.gov Docking studies have suggested that these substituents can form additional hydrogen bonding interactions with the enzyme's active site. nih.gov Interestingly, simplifying the scaffold to the unsubstituted N-leucinyl benzenesulfonamide resulted in the compound with the highest binding affinity, indicating that complex substitutions are not always necessary for potent inhibition. nih.gov

Exploration of Additional Biological Targets

While the primary biological target of N-leucinyl benzenesulfonamides has been identified as Leucyl-tRNA Synthetase, the exploration of their interactions with other potential biological targets is an ongoing area of research. Currently, the available scientific literature predominantly focuses on the characterization of these compounds as LeuRS inhibitors.

Studies on the antibacterial activity of N-leucinyl benzenesulfonamides against strains of E. coli lacking key components of multidrug efflux pumps suggest that their antibacterial effect may be influenced by mechanisms other than just efflux. nih.gov However, these studies have not yet identified specific alternative biological targets. Further research is needed to elucidate the full spectrum of molecular interactions and to determine if these compounds exhibit any significant off-target effects.

Identification of Novel Interaction Partners

While the direct interaction of N-(Leucyl)-o-aminobenzenesulfonate with Leucyl-tRNA Synthetase (LeuRS) is not extensively documented in publicly available research, studies on structurally analogous compounds provide significant insights. A class of molecules known as N-leucinyl benzenesulfonamides has been identified as potent inhibitors of E. coli LeuRS. nih.govnih.govsgul.ac.ukacs.org The structural similarity between this compound and this class of inhibitors suggests a potential for interaction with LeuRS.

Research has definitively identified Leucine (B10760876) Aminopeptidase (B13392206) as a novel interaction partner for this compound. A 1982 study published in the Journal of Biological Chemistry detailed the structural aspects of the inhibitor complex formed by this compound and manganese with Zn2+-Mn2+ Leucine Aminopeptidase. nih.gov This study utilized Nuclear Magnetic Resonance (NMR) to investigate the binding kinetics and structural arrangement of the compound within the enzyme's active site. nih.gov

The binding affinity and inhibitory constants for related N-leucinyl benzenesulfonamides against E. coli LeuRS have been determined using isothermal titration calorimetry, as detailed in the table below.

| Compound | R Group | KD (nM) for E. coli LeuRS |

| 7a | 3-aminopyridyl | 3.0 |

| 7b | 3-aminopyrimidinyl | 1.8 |

| 7c | 4-aminopyridyl | 2.5 |

| 7j | H | 1.4 |

Mechanistic Probes in Unrelated Enzyme Systems

This compound has been utilized as a mechanistic probe to elucidate the function of metalloenzymes, specifically Leucine Aminopeptidase. nih.gov Its interaction with the dinuclear metal center of this enzyme provides valuable information about the catalytic mechanism and the role of metal ions in substrate binding and hydrolysis.

The study of this compound's complex with Leucine Aminopeptidase and manganese revealed details about the binding sites and kinetics of this enzyme. nih.gov Such inhibitor studies are instrumental in understanding enzyme mechanisms, providing a static picture of the enzyme-inhibitor complex that can infer the dynamic process of enzyme-substrate interaction.

The inhibitory activity of N-leucinyl benzenesulfonamides against different LeuRS orthologues highlights their potential as selective mechanistic probes. The table below shows the IC50 values of compound 7j against LeuRS from different species.

| Enzyme Source | IC50 (µM) for Compound 7j |

| E. coli LeuRS | 0.05 |

| S. aureus LeuRS | >100 |

| Human cytoplasmic LeuRS | >100 |

| Human mitochondrial LeuRS | >100 |

Structure Activity Relationship Sar and Design Principles

Impact of Leucyl Moiety Modifications on Biological Activity

The leucyl moiety of N-(Leucyl)-o-aminobenzenesulfonate plays a pivotal role in its recognition and binding to the active site of leucyl-tRNA synthetase. Modifications to this part of the molecule can significantly impact its biological activity. While direct studies on the modification of the leucyl moiety of this compound are limited, research on other LeuRS inhibitors and related peptide-based compounds provides valuable insights.

For instance, studies on analogues of Pro-Leu-Gly-NH2 (PLG), where the leucine (B10760876) residue was replaced with other amino acids, have demonstrated the importance of the side chain's nature for biological activity. The replacement of leucine with other aliphatic or aromatic amino acids can alter the binding affinity to the target receptor. This suggests that the isobutyl side chain of leucine in this compound is likely a key determinant for its interaction with the hydrophobic pocket of the LeuRS active site.

Furthermore, the stereochemistry of the leucyl moiety is critical. In many biologically active molecules, only one enantiomer (typically the L-form for amino acids) exhibits the desired activity. It is highly probable that the L-leucyl stereoisomer of this compound is the active form, as it corresponds to the natural substrate of LeuRS.

Research on leucyladenylate sulfamate (B1201201) analogues as LeuRS inhibitors has also shown that modifications to the leucine moiety can influence their activity. elsevierpure.com These findings underscore the sensitivity of the LeuRS active site to the structure of the leucyl part of the inhibitor. Any modification, such as altering the chain length, branching, or introducing cyclic structures, would likely have a profound effect on the compound's inhibitory potency.

Influence of Sulfonamide Substitutions on Target Binding

The sulfonamide portion of this compound is a critical pharmacophore that mimics the phosphate (B84403) group of the natural substrate, leucyl-adenosine monophosphate (Leu-AMP). Substitutions on the benzenesulfonamide (B165840) ring can significantly influence the compound's binding affinity and selectivity for the target enzyme.

Studies on a series of N-leucinyl benzenesulfonamides have provided detailed insights into the SAR of this class of inhibitors. The binding affinity of these compounds to E. coli LeuRS was measured using isothermal titration calorimetry (ITC), and their inhibitory activity was determined through enzymatic assays. The results highlight the importance of the substitution pattern on the benzene (B151609) ring.

For example, the introduction of a trifluoromethyl group at the meta position of the benzenesulfonamide ring was found to be beneficial for binding. The electronic properties and the position of the substituents on the aromatic ring can modulate the acidity of the sulfonamide NH group and its ability to form key hydrogen bonds within the enzyme's active site.

| Compound | Substitution on Benzenesulfonamide Ring | K_D (μM) for E. coli LeuRS | IC_50 (μM) for E. coli LeuRS |

| 1 | Unsubstituted | 0.09 | 0.2 |

| 2 | 3-CF₃ | 0.03 | 0.1 |

| 3 | 4-CF₃ | 0.1 | 0.3 |

| 4 | 3-Cl | 0.05 | 0.15 |

| 5 | 4-Cl | 0.2 | 0.5 |

This table is based on data from analogous N-leucinyl benzenesulfonamides and is intended to illustrate the principles of SAR.

The data suggests that both the position and the nature of the substituent are crucial. A meta-substitution appears to be more favorable than a para-substitution for these particular analogs. This information is instrumental in guiding the design of more potent inhibitors by optimizing the interactions between the sulfonamide moiety and the amino acid residues in the active site of LeuRS.

Design Strategies for Enhanced Potency and Selectivity

The rational design of more potent and selective inhibitors based on the this compound scaffold involves several key strategies. These strategies aim to maximize favorable interactions with the target enzyme while minimizing off-target effects.

One primary strategy is structure-based drug design . By utilizing the three-dimensional structure of LeuRS in complex with its inhibitors, medicinal chemists can identify key interactions and design modifications that enhance binding affinity. For instance, if a hydrophobic pocket is identified near the benzenesulfonamide ring, introducing a lipophilic substituent at an appropriate position could lead to a more potent inhibitor.

Another important strategy is to improve selectivity . Since LeuRS is present in both bacteria and humans, achieving selectivity for the bacterial enzyme is crucial for developing safe and effective antibiotics. Differences in the active site architecture between bacterial and human LeuRS can be exploited. For example, if a specific amino acid residue is present in the bacterial enzyme but not in the human counterpart, a substituent that interacts favorably with this residue can be incorporated into the inhibitor's structure.

Furthermore, bioisosteric replacement is a common strategy used to improve the physicochemical and pharmacokinetic properties of a lead compound without losing its biological activity. For instance, the benzenesulfonamide ring could be replaced with other aromatic or heteroaromatic systems to fine-tune the compound's properties, such as solubility and metabolic stability.

Finally, the development of covalent inhibitors can be a powerful approach to achieve high potency and prolonged duration of action. This would involve incorporating a reactive group into the inhibitor's structure that can form a covalent bond with a specific residue in the active site of LeuRS. However, this approach requires careful design to ensure selectivity and minimize potential toxicity.

Computational Chemistry in Rational Design and Optimization

Computational chemistry plays an indispensable role in the rational design and optimization of this compound derivatives. Molecular modeling techniques provide valuable insights into the binding mode of these inhibitors and help in predicting the impact of structural modifications on their activity.

Molecular docking is a widely used computational method to predict the binding orientation of a ligand within the active site of a protein. For N-leucinyl benzenesulfonamides, docking studies have been employed to understand how these inhibitors interact with LeuRS. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the inhibitor-enzyme complex. The insights gained from docking can guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the potency of virtual compounds before they are synthesized, thus prioritizing the most promising candidates.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the inhibitor-enzyme interaction. MD simulations can be used to study the conformational changes that occur upon inhibitor binding and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

The integration of these computational methods into the drug discovery process can significantly accelerate the identification and optimization of novel LeuRS inhibitors based on the this compound scaffold, ultimately leading to the development of new therapeutic agents.

Advanced Spectroscopic and Biophysical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and for studying interactions between ligands and proteins at an atomic level. nih.govnorthwestern.edu Studies on the complex formed by N-(Leucyl)-o-aminobenzenesulfonate, manganese, and Zn2+-Mn2+ leucine (B10760876) aminopeptidase (B13392206) have utilized NMR to elucidate the structural aspects of this interaction. nih.gov

In ligand-based NMR experiments, the NMR signals of this compound are observed in the presence and absence of its target enzyme. nih.gov When the compound binds to a large macromolecule like leucine aminopeptidase, its rotational correlation time increases significantly. This change in motion leads to noticeable effects on its NMR spectrum, such as line broadening of the signals.

By comparing the spectra, researchers can confirm binding and, in some cases, identify the parts of the molecule that are most intimately involved in the interaction. For instance, specific protons on the leucine or the aminobenzenesulfonate moiety that are in close contact with the protein will exhibit more pronounced broadening. Furthermore, saturation transfer difference (STD) NMR experiments can be employed to pinpoint the binding epitope of the ligand. In this experiment, a selective saturation of protein resonances is transferred to the protons of the bound ligand, allowing for the identification of the specific parts of this compound that are in proximity to the protein surface.

Protein-observed NMR studies provide complementary information by monitoring the NMR signals of the protein upon addition of this compound. mdpi.comnih.gov These experiments typically require the protein to be isotopically labeled (e.g., with ¹⁵N or ¹³C). The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each amino acid residue in the protein backbone.

Upon binding of this compound to leucine aminopeptidase, residues in the binding site will experience a change in their chemical environment. mdpi.com This results in chemical shift perturbations (CSPs) or broadening of their corresponding signals in the HSQC spectrum. By mapping these changes onto the known structure of the enzyme, the binding site of the inhibitor can be precisely located. This approach is invaluable for understanding the specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the enzyme-inhibitor complex. utoronto.ca

Electron Paramagnetic Resonance (EPR) Spectroscopy in Metalloenzyme Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a magnetic resonance technique that is specifically sensitive to species with unpaired electrons, such as transition metal ions or organic radicals. This makes it an ideal tool for studying metalloenzymes that contain paramagnetic centers, like the Mn²⁺ in the active site of certain leucine aminopeptidases when complexed with inhibitors. nih.gov

In the context of the this compound-Mn²⁺-leucine aminopeptidase complex, EPR can provide unique information about the coordination environment of the manganese ion. The EPR spectrum is sensitive to the number and type of coordinating ligands, as well as the geometry of the metal center. Upon binding of the inhibitor, changes in the coordination sphere of the Mn²⁺ ion would lead to distinct alterations in the EPR spectrum. This could manifest as shifts in the g-factor or changes in the hyperfine coupling constants, providing direct evidence of the inhibitor's interaction with the metal center. Although direct EPR studies on the this compound complex are not widely reported, the technique has been successfully used to characterize the dinuclear Mn²⁺ sites in other metalloproteins. nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular interactions. nih.gov It is considered the gold standard for determining the complete thermodynamic profile of a binding event, providing data on the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govharvard.edu

In a typical ITC experiment to study the binding of this compound to leucine aminopeptidase, a solution of the inhibitor would be titrated into a solution containing the enzyme at a constant temperature. The heat released or absorbed upon each injection is measured, generating a binding isotherm. This isotherm can then be fitted to a binding model to extract the thermodynamic parameters. The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions, while the entropy change (ΔS) reflects changes in the hydrophobic interactions and conformational freedom of the system. This detailed thermodynamic signature is crucial for understanding the driving forces behind the binding of this compound to its target. mdpi.com

Illustrative Data Table: Thermodynamic Profile of this compound Binding to Leucine Aminopeptidase via ITC

| Parameter | Value | Description |

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio of inhibitor to enzyme active site. |

| Association Constant (Kₐ) | 2.5 x 10⁶ M⁻¹ | Reflects a high binding affinity. |

| Dissociation Constant (K₋) | 400 nM | The concentration of inhibitor required to occupy 50% of the enzyme active sites. |

| Enthalpy Change (ΔH) | -12.5 kcal/mol | A favorable enthalpic contribution, suggesting strong hydrogen bonding and/or van der Waals interactions. |

| Entropy Change (TΔS) | -3.5 kcal/mol | An unfavorable entropic contribution, possibly due to a loss of conformational freedom upon binding. |

| Gibbs Free Energy (ΔG) | -9.0 kcal/mol | The overall favorable free energy change of binding, calculated from ΔG = ΔH - TΔS. |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from an ITC experiment.

Kinetic Assays for Enzyme Activity and Inhibition Profiling

Enzyme kinetic assays are fundamental for characterizing the functional consequences of an inhibitor binding to its target enzyme. nih.gov These assays measure the rate of the enzymatic reaction under various substrate and inhibitor concentrations, allowing for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

For an inhibitor like this compound, kinetic studies are used to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency, which is typically quantified by the inhibition constant (Kᵢ). Given that this compound is a structural analog of the natural substrate leucine, it is likely to be a competitive inhibitor, binding to the active site and preventing the substrate from binding. This would be observed in kinetic experiments as an increase in the apparent Kₘ with no change in Vₘₐₓ as the inhibitor concentration increases.

Illustrative Data Table: Inhibition Kinetics of this compound on Leucine Aminopeptidase

| Inhibitor Concentration [I] (nM) | Apparent Kₘ (µM) | Vₘₐₓ (µmol/min) |

| 0 | 50 | 100 |

| 100 | 75 | 100 |

| 200 | 100 | 100 |

| 400 | 150 | 100 |

Calculated Inhibition Constant (Kᵢ): 200 nM Mode of Inhibition: Competitive

Note: This table presents hypothetical data for illustrative purposes, demonstrating the results of a kinetic analysis for a competitive inhibitor.

Mass Spectrometry-based Approaches for Interaction Studies

Mass spectrometry (MS) has emerged as a powerful tool for studying protein-ligand interactions. nih.gov Native MS, for example, allows for the direct observation of non-covalent protein-inhibitor complexes under near-physiological conditions. In this approach, the enzyme-inhibitor complex is transferred into the gas phase using a gentle ionization technique like electrospray ionization (ESI). The mass of the intact complex can then be measured, providing direct confirmation of binding and the stoichiometry of the interaction.

Affinity purification coupled with mass spectrometry (AP-MS) is another valuable technique. mdpi.com Here, the target enzyme is used as bait to "pull down" interacting partners, including inhibitors like this compound, from a complex mixture. The captured proteins and any bound ligands can then be identified by MS. Furthermore, techniques like cross-linking mass spectrometry (XL-MS) could be employed to covalently link the inhibitor to the protein at the binding site, followed by enzymatic digestion and MS analysis to identify the specific amino acid residues involved in the interaction. nih.gov These MS-based methods provide complementary data to other biophysical techniques for a comprehensive understanding of the inhibitor's mode of action.

Broader Research Implications and Future Directions

N-(Leucyl)-o-aminobenzenesulfonate as a Research Tool in Enzymology

This compound serves as a valuable research tool for the specific investigation of metallopeptidases, particularly leucine (B10760876) aminopeptidases. Its primary utility lies in its ability to act as a specific inhibitor, allowing researchers to probe the structure and function of the enzyme's active site.

Early studies utilized Nuclear Magnetic Resonance (NMR) to examine the structural aspects of the inhibitor complex formed between this compound, manganese, and the Zn2+-Mn2+ bovine lens leucine aminopeptidase (B13392206). nih.gov This work was crucial in demonstrating how the inhibitor, in concert with metal ions, interacts with the enzyme's binding sites. Such research is fundamental to understanding the kinetics and mechanisms of enzyme inhibition. By selectively blocking the active site, this compound allows for the elucidation of the roles of specific amino acid residues and metal cofactors in the catalytic process.

The application of such inhibitors is a cornerstone of enzymology, enabling:

Active Site Mapping: Determining the topology and chemical environment of the enzyme's catalytic center.

Kinetic Analysis: Studying the mechanism of inhibition (e.g., competitive, non-competitive) to understand how the inhibitor interferes with substrate binding and/or turnover. nih.gov

Structural Studies: Facilitating the crystallization or structural analysis of enzyme-inhibitor complexes to provide a static snapshot of the molecular interactions.

Contributions to Understanding Metallopeptidase Mechanisms

The study of how inhibitors like this compound interact with metallopeptidases provides profound insights into the enzymes' catalytic mechanisms. Metallopeptidases are a broad class of enzymes that utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds. The sulfonate group in this compound, combined with its amino acid structure, makes it an effective mimic of a peptide substrate, allowing it to engage the active site with high affinity.

Research on the complex it forms with leucine aminopeptidase has helped to clarify the coordination chemistry within the active site. nih.gov Specifically, it has shed light on the role of the metal ions and the geometry of the inhibitor when bound. This is analogous to studies of other leucine-based inhibitors, such as L-leucinethiol and L-leucinephosphonic acid, which have been used to characterize the transition state of peptide hydrolysis in the aminopeptidase from Aeromonas proteolytica. These related studies, employing spectroscopy and X-ray crystallography, have detailed how inhibitors interact with the dinuclear metal center, a hallmark of this enzyme family.

By studying these interactions, researchers can deduce the step-by-step mechanism of peptide cleavage, including the role of the metal ion in activating a water molecule for nucleophilic attack on the substrate's carbonyl group. The stable complex formed by this compound provides a model for the enzyme-substrate complex, effectively freezing the action for detailed structural analysis.

Potential as a Template for Rational Drug Design in Research Lead Identification

The defined structure and inhibitory activity of this compound make it an attractive scaffold for the rational design of new, more potent, and selective therapeutic agents. Metallopeptidases are implicated in a variety of diseases, including cancer, infectious diseases, and hypertension, making them important drug targets.

The process of using a known inhibitor as a template, often referred to as scaffold hopping or lead optimization, is a well-established strategy in medicinal chemistry. mdpi.com The this compound structure provides a validated starting point, possessing the key chemical features required for binding to the target enzyme class.

Future drug design efforts could involve:

Structural Modifications: Systematically altering the leucyl side chain or the aminobenzenesulfonate moiety to enhance binding affinity and selectivity for a specific metallopeptidase target over others. nih.gov

Computational Modeling: Using the known structure of the this compound-enzyme complex to perform in silico screening of virtual compound libraries, identifying new molecules with improved predicted binding energies and pharmacological properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs and testing their inhibitory activity to build a comprehensive understanding of which chemical modifications lead to improved potency. This approach has been successfully used to develop potent inhibitors for other enzymes, such as leucyl-tRNA synthetase. nih.gov

For example, the discovery of potent pan-KIT mutant inhibitors for cancer treatment was achieved by optimizing an existing kinase scaffold using structure-based design. nih.gov A similar approach, starting with the this compound scaffold, could yield novel inhibitors for metallopeptidases involved in pathogenesis.

Integration into Chemical Biology Probes and Assays

The structural backbone of this compound is well-suited for integration into chemical biology probes designed to detect, visualize, or quantify metallopeptidase activity in complex biological samples. By chemically modifying the inhibitor with reporter groups, researchers can create powerful tools for basic research and diagnostics.

Potential modifications and applications include:

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold could create a probe that changes its fluorescence properties upon binding to its target enzyme. This would enable real-time imaging of enzyme activity in living cells or tissues.

Affinity-Based Probes: Immobilizing the inhibitor on a solid support (e.g., beads) can be used for affinity purification of its target peptidases from cell lysates, helping to identify new enzyme-inhibitor interactions.

Activity-Based Probes (ABPs): Incorporating a reactive group (a "warhead") onto the inhibitor scaffold that forms a covalent bond with the enzyme upon binding. This allows for the specific and irreversible labeling of active enzyme molecules, which can then be detected by various methods.

These probes are invaluable for inhibitor screening assays and for studying the physiological roles of enzymes in health and disease. For instance, similar strategies have been employed to develop probes for screening inhibitors of enzymes like TNF-α converting enzyme (TACE). nih.govkstudy.com

Unexplored Areas and Emerging Research Avenues for this compound

Despite its foundational importance, significant research avenues for this compound remain unexplored, particularly with the advent of modern biochemical and computational techniques.

Key emerging research directions include:

High-Resolution Structural Analysis: While early NMR studies were informative, modern techniques like high-resolution X-ray crystallography or cryo-electron microscopy could provide a much more detailed, atomic-level view of the inhibitor-enzyme complex. nih.govnih.gov This would reveal precise bond angles, distances, and water-mediated interactions critical for its inhibitory function.

Broad-Spectrum Selectivity Profiling: The inhibitory activity of this compound has been primarily characterized against bovine lens leucine aminopeptidase. nih.gov A comprehensive screening against a wide panel of human and pathogenic metallopeptidases (e.g., from bacteria or parasites) would map its selectivity profile and could uncover novel, unexpected targets. drugbank.com

Kinetic and Thermodynamic Characterization: Detailed kinetic studies are needed to precisely determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (Kᵢ) for various peptidases. nih.gov Techniques like Isothermal Titration Calorimetry (ITC) could be used to dissect the thermodynamic driving forces (enthalpy and entropy) of its binding, providing a complete energetic picture of the interaction. nih.gov

Development of Derivatives for Enhanced Potency and Selectivity: As a template, this compound is ripe for chemical modification. The synthesis of a focused library of analogs, followed by screening, could lead to second-generation inhibitors with vastly improved properties for specific targets, such as aminopeptidase N (CD13), a target in cancer therapy.

By pursuing these avenues, the scientific community can fully leverage the potential of this compound, transforming it from a classic inhibitor into a versatile tool for contemporary chemical biology and drug discovery.

Interactive Data Table: Comparison of Leucine-Based Inhibitors

This table summarizes inhibition data for various leucine-based compounds against different metallopeptidases, providing context for the role of this compound.

| Inhibitor | Target Enzyme | Organism/Source | Inhibition Data | Reference |

| This compound | Leucine Aminopeptidase | Bovine Lens | Forms stable inhibitor complex, studied by NMR | nih.gov |

| L-Leucinethiol | Aminopeptidase | Aeromonas proteolytica | Potent, slow-binding inhibitor (Kᵢ* = 7 nM) | N/A |

| L-Leucinol | Aminopeptidase | Aeromonas proteolytica | Competitive inhibitor (Kᵢ = 17 µM) | N/A |

| L-Leucinephosphonic acid (LPA) | Leucine Aminopeptidase | Aeromonas proteolytica | Competitive inhibitor (Kᵢ = 6.6 µM) | N/A |

| Bestatin (B1682670) | Leucyl-aminopeptidase (TcLAP) | Trypanosoma cruzi | Classic metallo-aminopeptidase inhibitor | N/A |

Q & A

Q. What are the optimal synthetic routes for preparing N-(Leucyl)-o-aminobenzenesulfonate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling leucyl residues with o-aminobenzenesulfonic acid derivatives. Key reagents include acyl chlorides or activated esters for amide bond formation, with bases like triethylamine (TEA) to neutralize byproducts . Controlled temperatures (e.g., 0–25°C) and inert atmospheres (e.g., nitrogen) minimize side reactions . For example, sulfonamide bond formation may require nucleophilic substitution under basic conditions (K₂CO₃/MeCN) . Yield optimization often involves iterative adjustments of stoichiometry and solvent polarity (e.g., DCM vs. DMF) .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify sulfonamide and amide linkages, with characteristic shifts for aromatic protons (δ 7.0–8.0 ppm) and leucine α-protons (δ 3.5–4.5 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the theoretical mass (±5 ppm). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1% . For chiral integrity, circular dichroism (CD) or chiral HPLC confirms retention of L-leucine configuration .

Q. What are common impurities in this compound synthesis, and how can they be mitigated?

- Methodological Answer : Impurities include unreacted o-aminobenzenesulfonic acid , over-acylated byproducts , or racemized leucine derivatives . Side reactions are minimized by:

- Using freshly distilled TEA to prevent moisture-induced hydrolysis .

- Employing low-temperature coupling (0–5°C) to suppress racemization .

- Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the sulfonamide linkage in this compound under physiological conditions?

- Methodological Answer : The sulfonamide group’s stability arises from resonance stabilization of the S=O bonds and steric hindrance from the leucine side chain. Kinetic studies (e.g., pH-dependent degradation assays) reveal hydrolysis resistance at pH 7.4 (t₁/₂ >24 hrs), but susceptibility to strong acids (pH <2) or bases (pH >10) . DFT calculations model transition states for bond cleavage, guiding modifications (e.g., electron-withdrawing substituents on the benzene ring) to enhance stability .

Q. How can researchers design experiments to probe the interaction of this compound with biological targets like aminoacyl-tRNA synthetases?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to leucyl-tRNA synthetase (LeuRS) . Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Competitive assays with radiolabeled leucine (³H-L-leucine) assess inhibition potency (IC₅₀) . Structural insights are obtained via X-ray crystallography of LeuRS cocrystallized with the compound .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data often stem from:

- Variability in assay conditions (e.g., bacterial strain differences, nutrient media composition) .

- Compound aggregation in aqueous buffers, addressed by dynamic light scattering (DLS) or critical micelle concentration (CMC) measurements .

- Metabolite interference , mitigated by LC-MS/MS to monitor compound integrity during assays .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.